2,6-Bis(dimethylamino)benzonitrile

描述

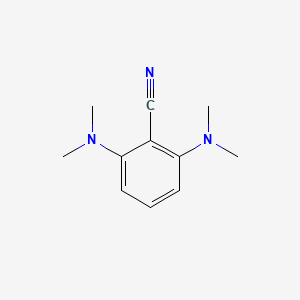

2,6-Bis(dimethylamino)benzonitrile is an organic compound with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . It is a specialty product often used in proteomics research applications . This compound is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions, along with a nitrile group at the 1 position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(dimethylamino)benzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with dimethylamine under nucleophilic substitution conditions . The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone. The reaction mixture is stirred at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.

化学反应分析

Types of Reactions

2,6-Bis(dimethylamino)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as potassium tert-butoxide and solvents like N-methylpyrrolidone are commonly used.

Oxidation: Oxidizing agents like silver oxide (Ag₂O) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the nitrile group.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines derived from the reduction of the nitrile group.

科学研究应用

Photophysical Properties

Fluorescence and Charge Transfer Dynamics

DMABN is notable for its unique photophysical properties, particularly its intramolecular charge transfer (ICT) dynamics. Studies have shown that DMABN exhibits dual fluorescence emission, which is attributed to the presence of different excited states. This phenomenon has been extensively investigated to understand the underlying mechanisms of fluorescence in organic compounds.

- Case Study : A study published in the Journal of Physical Chemistry highlighted the ultrafast intramolecular charge transfer dynamics of DMABN. It demonstrated how the compound can serve as a model system for studying ICT processes in more complex organic materials .

Organic Electronics

Electron Transport Materials

DMABN derivatives have been explored as n-dopants in organic electronic devices. The compound's ability to facilitate electron transport makes it valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Data Table: Electron Transport Properties of DMABN Derivatives

| Compound Name | Electron Mobility (cm²/V·s) | Application Area |

|---|---|---|

| 2,6-Bis(dimethylamino)benzonitrile | 0.1 - 1.0 | OLEDs |

| 4-(dimethylamino)benzonitrile | 0.05 - 0.5 | Organic photovoltaics |

Biological Applications

Antiviral Activity

Research has indicated that DMABN and its derivatives may possess biological activity against certain viral strains, including HIV-1. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function.

- Case Study : A research article detailed the synthesis and biological evaluation of DMABN derivatives against HIV-1 variants. The results showed promising antiviral activity, suggesting potential therapeutic applications .

Analytical Chemistry

Fluorescent Sensors

Due to its fluorescence properties, DMABN is utilized in analytical chemistry as a fluorescent sensor for detecting free radicals and cations during photopolymerization processes.

- Data Table: Fluorescent Properties of DMABN

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 350 |

| Emission Maximum (nm) | 450 |

| Quantum Yield | 0.8 |

Material Science

Polymerization Initiator

DMABN can act as a photoinitiator in polymerization reactions, particularly in the production of specialty polymers used in coatings and adhesives.

- Case Study : In a study assessing the role of DMABN as a photoinitiator, it was found to significantly enhance the curing process of epoxy resins under UV light exposure, leading to faster production times and improved material properties.

作用机制

The mechanism of action of 2,6-Bis(dimethylamino)benzonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile depending on the reaction conditions . These interactions enable the compound to modulate various biochemical pathways and molecular targets.

相似化合物的比较

Similar Compounds

2,4,6-Tris(dimethylamino)benzonitrile: Similar structure but with an additional dimethylamino group at the 4 position.

2,6-Dichlorobenzonitrile: Precursor to 2,6-Bis(dimethylamino)benzonitrile, lacking the dimethylamino groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two dimethylamino groups enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis .

生物活性

2,6-Bis(dimethylamino)benzonitrile (BDAB) is a compound that has garnered interest in various fields of research due to its unique chemical structure and biological activity. This article aims to provide a comprehensive overview of the biological activity associated with BDAB, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BDAB is characterized by the presence of two dimethylamino groups attached to a benzene ring, along with a nitrile functional group. This structure contributes to its reactivity and interaction with biological systems.

The biological activity of BDAB can be attributed to several mechanisms:

- Enzyme Inhibition : BDAB has been shown to inhibit various enzymes, which may contribute to its anti-inflammatory and anticancer properties. The inhibition of specific enzymes involved in metabolic pathways can lead to altered cellular responses.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are critical in neurological functions.

- Reactive Oxygen Species (ROS) Modulation : BDAB may affect the production of ROS in cells, which plays a significant role in oxidative stress and related diseases.

Anticancer Activity

Research indicates that BDAB exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, one study reported that BDAB treatment led to a dose-dependent decrease in cell viability in breast cancer cell lines .

Anti-inflammatory Effects

BDAB has been recognized for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB), which is pivotal in inflammatory responses. This effect makes it a candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. In vitro studies revealed that BDAB possesses antimicrobial properties effective against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Case Studies

- Anticancer Study : A study conducted on human breast cancer cells treated with BDAB showed a significant reduction in cell proliferation and an increase in apoptosis markers. The study concluded that BDAB could be further investigated as a potential chemotherapeutic agent .

- Anti-inflammatory Study : In an experimental model of arthritis, administration of BDAB resulted in decreased joint swelling and inflammation markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

- Antimicrobial Study : A series of tests against various bacterial strains demonstrated that BDAB exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Data Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Significant reduction in viability | Induction of apoptosis |

| Anti-inflammatory | Reduced inflammation | Inhibition of NF-κB |

| Antimicrobial | Effective against multiple strains | Disruption of cell membranes |

属性

IUPAC Name |

2,6-bis(dimethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-13(2)10-6-5-7-11(14(3)4)9(10)8-12/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOQDKIUGAKZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380335 | |

| Record name | 2,6-bis(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20926-04-9 | |

| Record name | 2,6-bis(dimethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。